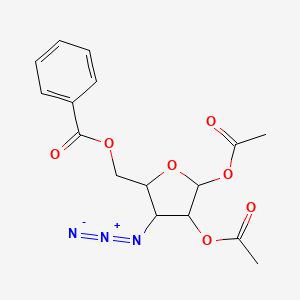

1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose

CAS No.:

Cat. No.: VC20174890

Molecular Formula: C16H17N3O7

Molecular Weight: 363.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17N3O7 |

|---|---|

| Molecular Weight | 363.32 g/mol |

| IUPAC Name | (4,5-diacetyloxy-3-azidooxolan-2-yl)methyl benzoate |

| Standard InChI | InChI=1S/C16H17N3O7/c1-9(20)24-14-13(18-19-17)12(26-16(14)25-10(2)21)8-23-15(22)11-6-4-3-5-7-11/h3-7,12-14,16H,8H2,1-2H3 |

| Standard InChI Key | NLRNMHPVJWQBIY-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)N=[N+]=[N-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound is a derivative of D-ribofuranose, a five-membered sugar ring central to RNA biochemistry. Key modifications include:

-

1,2-Di-O-acetyl groups: These protect the hydroxyl groups at positions 1 and 2, enhancing stability during synthetic reactions.

-

3-Azido-3-deoxy substitution: The azido group (-N₃) at position 3 replaces a hydroxyl group, enabling participation in click chemistry (e.g., Huisgen cycloaddition) for bioconjugation .

-

5-O-benzoyl group: A benzoyl ester at position 5 provides steric protection and modulates electronic properties, influencing reactivity in glycosylation reactions .

The molecular formula is C₁₉H₂₁N₃O₇, with a molecular weight of 403.39 g/mol. X-ray crystallographic studies of analogous compounds, such as 4-C-acetoxymethyl-3-azido-3-deoxy-5-O-(p-toluenesulphonyl)-1,2-O-isopropylidene-α-D-ribofuranose, reveal a rigid furanose ring with substituents adopting equatorial orientations to minimize steric strain .

Synthesis and Preparation

Chemical Synthesis Routes

The synthesis typically begins with L-arabinose or D-glucose, leveraging carbohydrate precursors for stereochemical control. A representative pathway involves:

-

Protection of hydroxyl groups: Sequential acetylation and benzoylation reactions introduce protective groups at positions 1, 2, and 5.

-

Azido substitution: Displacement of a 3-hydroxyl group via Mitsunobu reaction or nucleophilic substitution using sodium azide (NaN₃) .

-

Selective deprotection: Enzymatic or chemical methods remove specific protecting groups to achieve the desired substitution pattern.

A key intermediate in this route is 2-deoxy-4,5-O-isopropylidene-L-erythro-pentose dibenzyl dithioacetal, which facilitates regioselective functionalization at position 3 .

Enzymatic Strategies

Novozyme®-435, a lipase from Candida antarctica, has been employed for diastereoselective deacetylation of analogous compounds. For example, in 5-O-acetyl-4-C-acetyloxymethyl-3-azido-3-deoxy-1,2-O-isopropylidene-α-D-ribofuranose, the enzyme selectively hydrolyzes the 5-O-acetyl group over the 4-C-acetyloxymethyl group, achieving >95% yield . This biocatalytic approach offers an environmentally friendly alternative to traditional chemical methods.

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Selectivity | Key Advantage |

|---|---|---|---|

| Chemical Acetylation | 70–80 | Moderate | Scalability |

| Enzymatic Deacetylation | 90–95 | High | Eco-friendly, diastereoselective |

Structural Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.80–7.40 (m, 5H, Ar-H), 6.10 (d, J = 4.0 Hz, H-1), 5.30 (t, H-2), 4.60–4.20 (m, H-4, H-5), 2.10 (s, 6H, 2×OAc) .

-

¹³C NMR: 170.5 (C=O, benzoyl), 169.8 (C=O, acetyl), 90.1 (C-1), 74.2 (C-4), 63.5 (C-5) .

-

IR: 2100 cm⁻¹ (N₃ stretch), 1740 cm⁻¹ (C=O ester), 1260 cm⁻¹ (C-O) .

X-ray Crystallography

Single-crystal X-ray analysis of derivatives (e.g., tosylated analogs) confirms the α-D-ribofuranose configuration and equatorial positioning of substituents. The azido group adopts a linear geometry, while benzoyl and acetyl groups stabilize the ring through steric and electronic effects .

Reactivity and Functional Utility

Click Chemistry Applications

The 3-azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages with alkynes. This reaction is pivotal for:

-

Bioconjugation: Attaching fluorescent tags, proteins, or drug molecules to the sugar scaffold.

-

Polymer synthesis: Creating glycopolymer networks for drug delivery systems .

Nucleoside Analog Synthesis

Reduction of the azido group to an amine (e.g., using Pd/C-H₂) yields 3-amino-3-deoxy-D-ribofuranose, a precursor for antiviral and anticancer nucleosides. For example, coupling with thymine or adenine via Vorbrüggen glycosylation produces C-4'-spiro-oxetanoribonucleosides with constrained conformations for enhanced target binding .

Applications in Medicinal Chemistry

Antiviral Agents

The compound’s ribofuranose backbone mimics natural nucleosides, allowing incorporation into RNA viruses’ replication machinery. Derivatives inhibit viral polymerases by chain termination or competitive binding .

Drug Delivery Systems

Functionalization via click chemistry facilitates the development of targeted prodrugs. For instance, conjugation with tumor-targeting peptides enhances chemotherapeutic specificity .

Comparative Analysis of Structural Variants

Replacing the 5-O-benzoyl group with 5-O-toluoyl (4-methylbenzoate) alters solubility and reactivity. The toluoyl variant (CAS 120143-22-8) exhibits enhanced lipophilicity, favoring blood-brain barrier penetration in CNS-targeted therapies .

Future Research Directions

-

Enzymatic Optimization: Expanding Novozyme®-435 applications to other protective groups.

-

In Vivo Studies: Evaluating pharmacokinetics and toxicity of azido-ribofuranose derivatives.

-

Material Science: Developing glycopolymer hydrogels for regenerative medicine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume